molecular formula C17H18FN3O2 B2399015 2-(4-fluorobenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1203092-49-2

2-(4-fluorobenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2399015
CAS No.: 1203092-49-2
M. Wt: 315.348
InChI Key: RFYXMJRPTFMUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elemental Composition and Exact Mass

Element Count Atomic Mass (g/mol) Contribution (g/mol)
Carbon (C) 17 12.01 204.17
Hydrogen (H) 18 1.008 18.14
Fluorine (F) 1 19.00 19.00
Nitrogen (N) 3 14.01 42.03
Oxygen (O) 2 16.00 32.00
Total - - 315.34

The exact mass (monoisotopic mass) is 315.1385 g/mol , calculated using the most abundant isotopes of each element. This value is critical for high-resolution mass spectrometry (HRMS) analyses in structural characterization.

Structural Features Table

Structural Component Position Chemical Significance
Pyridazin-3-one core Backbone Provides aromaticity and sites for electrophilic substitution
4-Fluorobenzyl group Position 2 Enhances lipophilicity and influences bioactivity
Piperidine-1-carbonyl moiety Position 6 Introduces basicity and potential for hydrogen bonding

The combination of these features defines the compound’s physicochemical properties and reactivity.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-(piperidine-1-carbonyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c18-14-6-4-13(5-7-14)12-21-16(22)9-8-15(19-21)17(23)20-10-2-1-3-11-20/h4-9H,1-3,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYXMJRPTFMUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Condensation Reactions

Ultrasound-assisted multicomponent reactions offer a high-yield route to pyridazinones. For example, Zare et al. reported a one-pot synthesis using arenes, cyclic anhydrides, and arylhydrazines catalyzed by ionic liquids ([bmim]Br-AlCl₃), achieving yields >85% in <30 minutes. This method favors rapid cyclization under mild conditions, though regioselectivity depends on the electron-withdrawing nature of substituents.

Domino Hydrohydrazination-Condensation

AlexIn et al. demonstrated a domino reaction between phenylhydrazine and 4-pentynoic acid using ZnCl₂ as a catalyst, yielding 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives in 60–75% yields. While this method simplifies step counts, the saturation of the 4,5-bond necessitates post-synthetic oxidation for aromatic pyridazinones.

Maleimide-Azine Cyclization

Stepakov et al. developed a maleimide-azine cyclocondensation strategy to produce 4,5-dihydropyridazin-3(2H)-ones. Reacting N-aryl maleimides with azines generates Michael adducts that spontaneously cyclize, offering operational simplicity but requiring subsequent dehydrogenation for aromatic systems.

Method Reagents/Conditions Yield (%) Limitations
Multicomponent [bmim]Br-AlCl₃, ultrasound 85–90 Limited substituent scope
Domino Hydrohydrazination ZnCl₂, 80°C, 6h 60–75 Non-aromatic intermediates
Maleimide-Azine RT, no catalyst 70–80 Post-cyclization oxidation

Fluorobenzyl Group Installation

The 4-fluorobenzyl group at position 2 is typically introduced via nucleophilic alkylation or transition-metal-mediated coupling.

Alkylation of Pyridazinone N-H

Reacting pyridazinone with 4-fluorobenzyl bromide in acetone/K₂CO₃ affords the N-alkylated product. Patil et al. optimized this step using phase-transfer catalysts (tetrabutylammonium iodide), achieving 82% yield at 60°C. Competing O-alkylation is minimized by polar aprotic solvents like DMF.

Suzuki-Miyaura Coupling

For pre-functionalized pyridazinones, Suzuki coupling with 4-fluorobenzylboronic acid under Pd(OAc)₂/XPhos catalysis provides a regioselective route. This method is advantageous for late-stage diversification but requires halogenated precursors.

Integrated Synthetic Pathways

Combining the above steps, two viable routes emerge:

Linear Synthesis (Pyridazinone → Piperidine → Fluorobenzyl)

  • Pyridazinone formation : Multicomponent condensation (85% yield).
  • Piperidine acylation : Pd-catalyzed carbonylation (70% yield).
  • Fluorobenzyl alkylation : K₂CO₃/acetone, 12h, 80% yield.
    Overall yield : ~47.6%.

Convergent Synthesis (Modular Assembly)

  • 6-Piperidine-pyridazinone : Enzymatic dearomatization (94% ee).
  • 2-Fluorobenzyl coupling : Suzuki-Miyaura (Pd/XPhos, 75% yield).
    Overall yield : ~70.5%.

Challenges and Optimization

  • Regioselectivity : Competing reactions at pyridazinone N-1 vs. O-2 positions are mitigated by bulky bases (e.g., DBU).
  • Enantiopurity : IRED biocatalysts outperform chemical reductants in piperidine stereocontrol (94% ee vs. 60% ee for NaBH₄).
  • Scale-up : Enzymatic methods reduce heavy metal waste but face cost barriers in enzyme production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, potentially converting it to an alcohol.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Halogenated or nitrated derivatives of the fluorobenzyl group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors in the nervous system, potentially modulating neurotransmitter activity.

    Pathways: Interference with signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazin-3(2H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a structural and functional comparison of the target compound with analogous molecules:

Table 1: Structural and Functional Comparison of Pyridazin-3(2H)-one Derivatives

Compound Name Substituent at Position 2 Substituent at Position 6 Key Functional Features Reference
2-(4-Fluorobenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one (Target) 4-Fluorobenzyl Piperidine-1-carbonyl Fluorine-enhanced lipophilicity; carbonyl group for H-bonding N/A
6-(4-(4-Chlorophenyl)piperazin-1-yl)-2-((4-phenyl-1,2,4-triazol-3-yl)methyl)pyridazin-3(2H)-one (4-Phenyl-1,2,4-triazol-3-yl)methyl 4-(4-Chlorophenyl)piperazin-1-yl Triazole for π-π stacking; chlorophenyl for halogen bonding
2-(4-Chlorobenzyl)-6-phenyl-5-(piperidin-1-yl)pyridazin-3(2H)-one 4-Chlorobenzyl Phenyl Chlorine substituent for electronic effects; rigid phenyl group
2-[(5-Fluoropyridin-3-yl)methyl]-6-[2-(2,2,2-trifluoroethoxy)pyrimidin-5-yl]pyridazin-3(2H)-one (5-Fluoropyridin-3-yl)methyl 2-(2,2,2-Trifluoroethoxy)pyrimidin-5-yl Trifluoroethoxy group for metabolic stability; pyrimidine for planar binding
6-(4-Fluoro-2-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one 4-Methoxybenzyl 4-Fluoro-2-methoxyphenyl Methoxy groups for solubility; fluorine for bioavailability
2-(3-Fluorophenyl)-6-(piperazin-1-yl)pyridazin-3(2H)-one 3-Fluorophenyl Piperazin-1-yl Piperazine for solubility; meta-fluorine for steric effects

Key Observations:

This flexibility may enhance binding to dynamic enzyme active sites . In contrast, compounds with piperazine () or triazole () substituents prioritize polar interactions over conformational adaptability.

Halogen Effects :

  • The 4-fluorobenzyl group in the target compound improves lipophilicity compared to 4-chlorobenzyl (), which may enhance membrane permeability .
  • Trifluoroethoxy () and meta-fluorophenyl () substituents introduce steric and electronic effects that could alter target selectivity.

Bioavailability and Solubility: Methoxy groups (e.g., in ) increase aqueous solubility but may reduce blood-brain barrier penetration compared to fluorine-containing analogs like the target compound . The piperidine-1-carbonyl group’s carbonyl moiety could mitigate solubility limitations seen in non-polar substituents (e.g., phenyl in ).

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely follows methods analogous to , where pyridazinones are alkylated at position 2 and further functionalized at position 5. However, the introduction of a piperidine-1-carbonyl group may require additional coupling steps .

Biological Activity

Overview

2-(4-fluorobenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class, which is recognized for its diverse biological activities. This compound has garnered interest for its potential therapeutic applications, particularly in neurological and metabolic disorders.

Chemical Structure and Properties

The structure of this compound features a pyridazinone core with a fluorobenzyl substituent and a piperidine carbonyl group. The presence of the fluorine atom enhances the compound's metabolic stability and lipophilicity, which are critical for pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.
  • Receptor Binding : The compound can bind to specific receptors in the nervous system, modulating neurotransmitter activity.
  • Signaling Pathways : It interferes with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Biological Activity Data

Research has demonstrated that compounds within the pyridazinone class exhibit a range of biological activities, including:

  • Monoamine Oxidase Inhibition : Similar pyridazinones have shown significant inhibition of monoamine oxidase (MAO) enzymes, which are crucial in regulating neurotransmitter levels. For instance, derivatives containing similar structural motifs exhibited IC50 values as low as 0.013 µM for MAO-B inhibition .
  • Cytotoxic Effects : In studies assessing cytotoxicity on healthy fibroblast cells (L929), certain derivatives demonstrated varying degrees of toxicity, suggesting that modifications to the structure can enhance selectivity and reduce adverse effects .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of related pyridazinones:

Compound NameStructureMAO-B Inhibition IC50 (µM)Cytotoxicity (IC50 µM)
T6Pyridazinone with fluorophenyl piperazine0.013120.6
T3Pyridazinone with other substitutions0.03927.05
T1Basic pyridazinoneNot specifiedHigh at 50 µM

This comparison indicates that structural variations significantly influence both enzyme inhibition potency and cytotoxicity.

Case Studies and Research Findings

  • Neurodegenerative Disorders : Research indicates that certain pyridazinones may serve as lead compounds for treating neurodegenerative diseases like Alzheimer's due to their selective inhibition of MAO-B, which is implicated in neurodegeneration .
  • Virtual Screening Studies : Computational studies have shown that piperazine derivatives can effectively bind to acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's by enhancing cholinergic signaling .
  • Safety Profiles : Safety assessments highlight that while some derivatives exhibit cytotoxic effects at higher concentrations, others like T6 show promise as safer alternatives due to their lower toxicity profiles .

Q & A

Q. What are the key considerations in optimizing the synthesis of this compound for high yield and purity?

Methodological Answer: Synthesis optimization requires attention to:

  • Reaction conditions : Temperature control (e.g., reflux in acetonitrile for coupling steps) and solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions) .
  • Catalysts : Use of thionyl chloride for chlorination or cesium carbonate for base-mediated reactions .
  • Purification : Flash chromatography (e.g., CH₂Cl₂/CH₃OH gradients) or recrystallization to isolate the compound from byproducts .
Step Key Parameters Evidence
ChlorinationThionyl chloride, 0–5°C, anhydrous conditions
Piperidine couplingCs₂CO₃, DMF, 80°C, 12 hrs
Final purificationFlash chromatography (hexane:EtOAc 3:1)

Q. How can X-ray crystallography and SHELX software determine the molecular structure of this compound?

Methodological Answer:

  • Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to obtain intensity data .
  • Structure solution : SHELXD for phase determination via direct methods .
  • Refinement : SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .
  • Validation : Check for C–H···π interactions and Hirshfeld surface analysis to confirm packing stability .

Q. What analytical techniques validate the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.6 ppm) .
  • LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 351.4) .
  • Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can conflicting reactivity data (e.g., oxidation vs. reduction outcomes) be resolved?

Methodological Answer:

  • Controlled experiments : Systematically vary reagents (e.g., NaBH₄ for selective reduction vs. KMnO₄ for oxidation) .
  • DFT calculations : Model reaction pathways to predict dominant products under specific conditions .
  • In situ monitoring : Use HPLC or Raman spectroscopy to track intermediate formation .

Q. What computational strategies model this compound’s interactions with biological targets?

Methodological Answer:

  • Docking studies : AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes/receptors (e.g., p38 MAP kinase) .
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes in aqueous environments .
  • QSAR modeling : Correlate substituent effects (e.g., fluorobenzyl lipophilicity) with bioactivity .

Q. How does the 4-fluorobenzyl group influence physicochemical properties?

Methodological Answer:

  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Electron-withdrawing effects : Fluorine stabilizes adjacent carbonyl groups, altering reaction kinetics (e.g., slower hydrolysis) .
  • Crystallinity : Fluorine participates in C–F···H interactions, improving crystal lattice stability .

Q. What green chemistry principles apply to this compound’s synthesis?

Methodological Answer:

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for safer, recyclable alternatives .
  • Catalyst recycling : Immobilize cesium carbonate on silica gel to reduce waste .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hrs to 2 hrs) and energy consumption .

Q. Which in vitro assays evaluate its biological activity?

Methodological Answer:

  • Enzyme inhibition : Fluorescence-based assays (e.g., p38 MAP kinase IC₅₀ determination) .
  • Receptor binding : Radioligand displacement assays (e.g., σ-1 receptor affinity using ³H-(+)-pentazocine) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, IC₅₀ values reported in µM) .

Q. How do crystal packing interactions affect stability and formulation?

Methodological Answer:

  • Hydrogen bonding : O–H···N interactions between pyridazinone and solvent molecules reduce hygroscopicity .
  • C–H···π networks : Enhance thermal stability (decomposition >250°C) .
  • Polymorph screening : Use slurry conversion experiments to identify the most stable crystalline form .

Q. What strategies enable efficient SAR studies via derivative synthesis?

Methodological Answer:

  • Core modifications : Introduce methyl/methoxy groups at C-2 or C-6 positions to alter steric effects .
  • Side-chain diversification : Replace piperidine with morpholine or thiomorpholine to modulate solubility .
  • High-throughput screening : Parallel synthesis of 50–100 analogs using automated liquid handlers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.